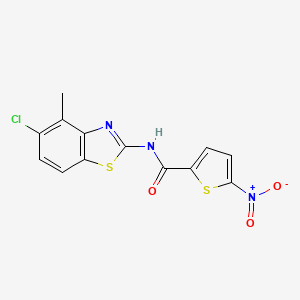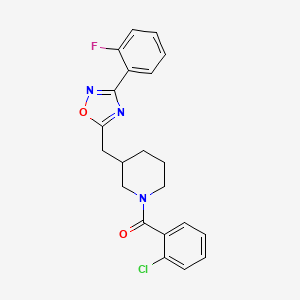
(2-Chlorophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, (2-Chlorophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone, is a complex organic molecule that appears to be related to various research efforts in the synthesis and characterization of compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl, fluorophenyl, oxadiazole, and piperidinyl methanone components have been synthesized and studied for their structural properties and potential as antibacterial and anticancer agents .
Synthesis Analysis
The synthesis of related compounds typically involves substitution reactions and the formation of oxadiazole rings, which are known for their biological relevance. For instance, compounds with a 1,2,4-oxadiazol moiety have been synthesized and characterized using various spectroscopic techniques, including NMR, EI-Mass, FT-IR, and elemental analyses . These methods are likely applicable to the synthesis of the compound , with the potential for optimization based on the specific substituents present in the target molecule.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using single crystal X-ray diffraction studies, revealing details such as the conformation of the piperidine ring and the geometry around certain atoms like sulfur in sulfone derivatives . The compound of interest would likely exhibit a similar complex structure with specific conformations and intermolecular interactions that could be analyzed using similar techniques.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. The presence of a 1,2,4-oxadiazole ring suggests potential reactivity associated with this heterocycle, while the chlorophenyl and fluorophenyl groups may be involved in substitution reactions or influence the electronic properties of the molecule . The piperidinyl methanone portion could be involved in hydrogen bonding and other non-covalent interactions, as seen in related crystal structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be predicted based on the properties of similar compounds. For example, thermal properties can be assessed using thermogravimetric analysis, which has shown that some related structures are stable over a range of temperatures . The electronic properties, such as the HOMO-LUMO energy gap, can be evaluated using density functional theory calculations, which help in understanding the molecule's stability and reactivity . The molecular electrostatic potential map can identify reactive sites on the molecular surface, which is crucial for predicting interactions with biological targets .
Wissenschaftliche Forschungsanwendungen
Crystal Packing and Non-Covalent Interactions
Compounds containing the 1,2,4-oxadiazol moiety, similar to the specified chemical, play a significant role in crystal packing through non-covalent interactions. These interactions, particularly lone pair-π and halogen bonding, contribute to the stability of crystal structures. Such insights are essential for understanding and designing materials with specific molecular architectures (Sharma, Mohan, Gangwar, & Chopra, 2019).
Neuroprotective Activities
Aryloxyethylamine derivatives, structurally related to the specified compound, have demonstrated potential neuroprotective effects. These effects are particularly notable against glutamate-induced cell death in PC12 cells, suggesting their relevance in developing treatments for neurological conditions (Zhong, Gao, Xu, Qi, & Wu, 2020).
Antimicrobial Activity
Derivatives of the 1,2,4-oxadiazol group have shown significant in-vitro antibacterial activity. This suggests that compounds with this moiety, like the specified chemical, could be potential candidates for developing new antimicrobial agents (Rai, Narayanaswamy, Govender, Manuprasad, Shashikanth, & Arunachalam, 2010).
Anticancer and Antimicrobial Properties
Compounds with structural similarities to the specified chemical, particularly those containing chlorophenyl and oxadiazol groups, have shown potential as anticancer and antimicrobial agents. This indicates the broad applicability of such molecules in therapeutic research (G, T., & Bodke, 2021).
Isostructural Analogues and Molecular Docking Studies
Compounds with structural analogies to the specified chemical have been studied for their anticancer and antimicrobial potential, supported by molecular docking studies. These studies provide insights into the interaction of these compounds with biological targets, which is crucial for drug development (Katariya, Vennapu, & Shah, 2021).
Neurotransmitter Receptor Agonists
Research on analogues of the specified compound, particularly those targeting neurotransmitter receptors like 5-HT1A, has shown promising results in animal models. These compounds demonstrate potential for treating neurological disorders and mental health conditions (Vacher, Bonnaud, Funes, Jubault, Koek, Assié, Cosi, Kleven, et al., 1999).
Structural Analysis and Therapeutic Potentials
Investigations into the structural aspects of related compounds provide valuable information for understanding their therapeutic potentials. This includes analysis of molecular interactions and conformational properties, which are critical for drug design (Benaka Prasad, Anandakumar, Raghu, Raghava Reddy, Deepa Urs, & Naveen, 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2-chlorophenyl)-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O2/c22-17-9-3-1-7-15(17)21(27)26-11-5-6-14(13-26)12-19-24-20(25-28-19)16-8-2-4-10-18(16)23/h1-4,7-10,14H,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYFYUDVNLWXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

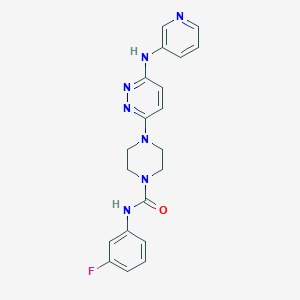
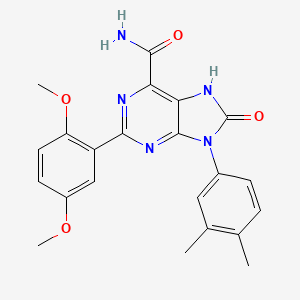
![3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide](/img/structure/B3009144.png)
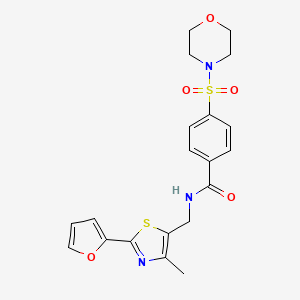
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(4-methoxyphenyl)azetidine-1-carboxamide](/img/structure/B3009146.png)
![2-[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B3009148.png)
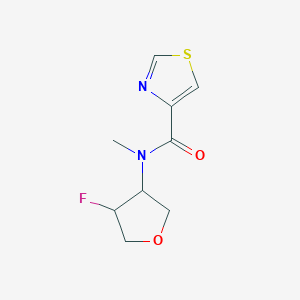

![1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B3009151.png)
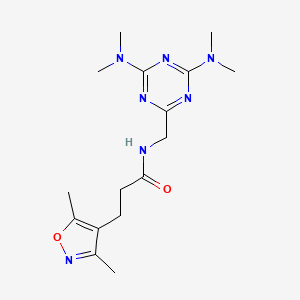
![N-mesityl-2-((6-(2-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3009155.png)

